![molecular formula C13H13Cl2N3O3S B15300402 2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride is a complex organic compound with a molecular formula of C13H12ClN3O3S. This compound is primarily used in proteomics research and has significant potential in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride involves multiple steps. The key steps include the formation of the thiazolidinone ring and the subsequent chlorination and acetamide formation. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学研究应用
2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide: Similar structure but with a benzylidene group instead of a pyridinyl group.
2-chloro-6-methoxy-4-[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylanilino)methyl]phenoxy}acetamide: Contains an oxazolo-pyridinyl group.
Uniqueness
2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridinyl group enhances its binding affinity to certain proteins, making it a valuable tool in proteomics research .
属性
分子式 |
C13H13Cl2N3O3S |
|---|---|
分子量 |
362.2 g/mol |
IUPAC 名称 |
2-chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H12ClN3O3S.ClH/c14-7-11(18)16-4-5-17-12(19)10(21-13(17)20)6-9-2-1-3-15-8-9;/h1-3,6,8H,4-5,7H2,(H,16,18);1H/b10-6+; |
InChI 键 |
CAFAPUIIZHIMTO-AAGWESIMSA-N |
手性 SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=O)S2)CCNC(=O)CCl.Cl |
规范 SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B15300333.png)
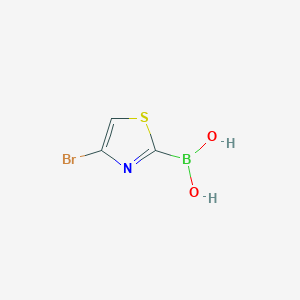
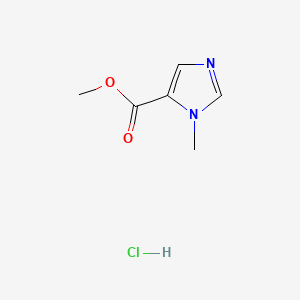
![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)
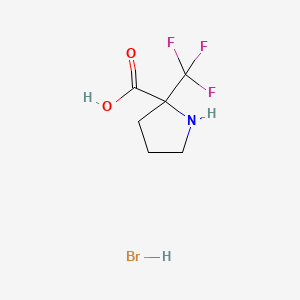
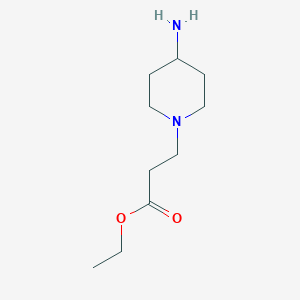
![3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride](/img/structure/B15300378.png)
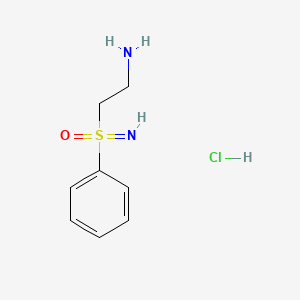
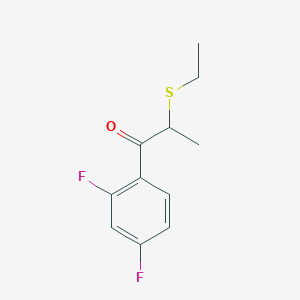
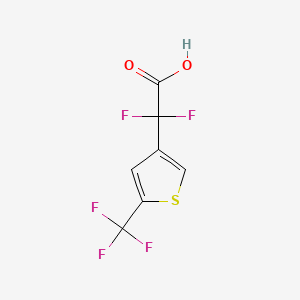
![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)
![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
